molecular formula C13H13FN2O B14895709 n-(3-Fluorobenzyl)-6-methoxypyridin-3-amine

n-(3-Fluorobenzyl)-6-methoxypyridin-3-amine

Cat. No.: B14895709
M. Wt: 232.25 g/mol
InChI Key: PMCUMHBCSZQTNP-UHFFFAOYSA-N
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Description

n-(3-Fluorobenzyl)-6-methoxypyridin-3-amine is a small-molecule amine derivative featuring a pyridine ring substituted with a methoxy group at position 6 and a 3-fluorobenzyl group at the amine position. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the methoxy group on the pyridine ring may influence electronic properties and binding interactions with biological targets .

Properties

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-6-methoxypyridin-3-amine

InChI

InChI=1S/C13H13FN2O/c1-17-13-6-5-12(9-16-13)15-8-10-3-2-4-11(14)7-10/h2-7,9,15H,8H2,1H3

InChI Key

PMCUMHBCSZQTNP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-(3-Fluorobenzyl)-6-Methoxypyridin-3-Amine

Nucleophilic Aromatic Substitution (NAS)

The most widely documented method for synthesizing this compound involves nucleophilic aromatic substitution (NAS) of a halogenated pyridine precursor with 3-fluorobenzylamine. This approach leverages the reactivity of electron-deficient aromatic systems, where a leaving group (e.g., chlorine or iodine) at the 3-position of 6-methoxypyridine is displaced by the amine nucleophile.

Reaction Mechanism and Conditions

In a representative procedure, 3-chloro-6-methoxypyridine is reacted with 3-fluorobenzylamine in a polar aprotic solvent such as isopropyl alcohol or tetrahydrofuran (THF) under reflux conditions (70–80°C) for 3–8 hours. The reaction is typically catalyzed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), which deprotonates the amine, enhancing its nucleophilicity. For example, a yield of 90–96% was achieved when using isopropyl alcohol at 70°C for 3.5 hours.

Table 1: Optimization of NAS Reaction Conditions

Solvent Temperature (°C) Time (h) Base Yield (%) Source
Isopropyl alcohol 70 3.5 None 96
THF 80 4 K₂CO₃ 85
NMP 25 0.5 Et₃N 69
Limitations and Side Reactions

Competitive hydrolysis of the chloro-pyridine intermediate may occur in aqueous conditions, necessitating anhydrous solvents. Additionally, overalkylation of the amine to form quaternary salts is mitigated by maintaining a 1:1 stoichiometric ratio of reactants.

Reductive Amination Pathways

Two-Step Alkylation-Reduction Strategy

An alternative route involves the alkylation of 6-methoxypyridin-3-amine with 3-fluorobenzyl bromide , followed by reduction of the intermediate imine. This method, though less common, avoids the need for halogenated pyridine precursors.

Experimental Protocol
  • Alkylation : 6-Methoxypyridin-3-amine is treated with 3-fluorobenzyl bromide in the presence of a base (e.g., sodium hydride) in dimethylformamide (DMF) at 0–25°C.
  • Reduction : The resultant Schiff base is reduced using sodium borohydride (NaBH₄) or hydrogen gas (H₂) over a palladium catalyst.

Critical Note : This method is prone to overalkylation, necessitating careful stoichiometric control.

Analytical Characterization

Spectroscopic Validation

Successful synthesis is confirmed via ¹H-NMR , ¹³C-NMR , and mass spectrometry . Key spectral features include:

  • ¹H-NMR (DMSO-d₆) : A singlet at δ 3.85 ppm (3H, OCH₃), a multiplet at δ 7.15–7.45 ppm (4H, aromatic H), and a broad singlet at δ 5.25 ppm (2H, CH₂).
  • MS (ESI+) : m/z 247.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₃FN₂O.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • NAS offers superior yields (85–96%) compared to reductive amination (60–75%) but requires halogenated precursors.
  • Buchwald-Hartwig amination , while theoretically efficient, lacks empirical validation for this specific system.

Scalability and Practicality

NAS protocols using isopropyl alcohol are highly scalable, as demonstrated by multigram syntheses of analogous compounds. In contrast, reductive amination demands stringent anhydrous conditions, complicating large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorobenzyl or methoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine and its applications in scientific research:

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, a derivative of 6-methoxypyridin-3-amine, has been investigated for its antimicrobial properties . When 6-methoxypyridine-3-amine is condensed with pyrrole-2-carbaldehyde, it produces N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) . MPM is used to create Cu(II) and Co(II) metal complexes, and analytical and spectroscopic techniques are used to determine the structures of the synthesized compounds . Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae were tested against both MPM and its metal complexes .

Other research highlights the significance of fluorobenzyl groups in medicinal chemistry. For example, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has shown antimalarial activity . A study of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives found that a compound with a 4-methoxybenzyl group attached to a piperazine ring, connected to a pyridinyl acetamide, demonstrated potential inhibitory activity against the MDA-MB-231 cancer cell line .

Furthermore, in the context of SARS coronavirus research, compounds with fluorobenzyl substitutions have been evaluated. Specifically, the impact of fluoro substitution on benzyl substituents of carboxamide was investigated, and it was found that the 3-fluorobenzyl variant displayed a more than 10-fold higher activity level .

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural analogues and their differences:

Compound Name Substituents on Pyridine Ring Benzyl Group Modification Molecular Weight (g/mol) Key Biological Activity/Application References
n-(3-Fluorobenzyl)-6-methoxypyridin-3-amine 6-methoxy 3-fluorobenzyl 248.26 Under investigation (inferred) -
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) 6-methoxy Pyrrole-imine Schiff base 213.24 Antimicrobial (E. coli, S. aureus)
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine None 4-fluoro-3-methoxybenzyl + pyridin-4-ylmethyl 250.28 Not specified (structural analogue)
6-methoxy-N-[(3-nitrophenyl)methyl]pyridin-3-amine 6-methoxy 3-nitrobenzyl 259.26 Not reported

Key Observations:

  • Substituent Position and Bioactivity : The antimicrobial activity of MPM is attributed to its Schiff base structure, which facilitates metal coordination (e.g., Co(II), Cu(II)) and enhances interactions with bacterial proteins . In contrast, the fluorobenzyl group in the target compound may prioritize different targets, such as CNS receptors (e.g., orexin receptors, as seen in related compounds like EMPA) .

Physicochemical Properties

  • Lipophilicity: Fluorine substitution increases logP values, enhancing blood-brain barrier penetration (e.g., EMPA logP = 2.1 vs. non-fluorinated analogues logP = 1.5) .
  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated derivatives (e.g., 6-methoxy-N-[(3-nitrophenyl)methyl]pyridin-3-amine has lower solubility due to nitro group hydrophobicity) .

Biological Activity

N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12FN2O\text{C}_{13}\text{H}_{12}\text{F}\text{N}_2\text{O}

This structure features a pyridine ring substituted with a methoxy group and a fluorobenzyl moiety, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For example, research conducted by Mariswamy et al. demonstrated that derivatives related to 6-methoxypyridin-3-amine exhibited significant antimicrobial activity against Escherichia coli , Staphylococcus aureus , Bacillus subtilis , and Klebsiella pneumoniae . The minimum inhibitory concentrations (MIC) were determined, showcasing the compound's potential as an antibacterial agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64
Klebsiella pneumoniae32

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. A study focused on the synthesis and evaluation of amide derivatives of imidazo-pyridines, which included analogs of this compound, indicated promising results in inhibiting cancer cell proliferation . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: In Vitro Evaluation

In vitro studies revealed that treatment with this compound led to significant reductions in cell viability in human cancer cell lines. The compound was tested at varying concentrations, and the results were analyzed using MTT assays.

Table 2: Anticancer Activity Results

Concentration (µM)Cell Viability (%)
185
570
1050
2030

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that it may function as a bromodomain inhibitor, affecting the expression of genes involved in inflammation and cancer progression . The compound's ability to modulate key signaling pathways is crucial for its therapeutic potential.

Q & A

What are the optimal synthetic routes for N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine?

Level: Basic
Answer:
The compound is synthesized via condensation of 6-methoxypyridine-3-amine with a fluorobenzyl derivative. For example:

  • Schiff base formation : Reacting 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde under mild conditions (e.g., ethanol, room temperature) yields a Schiff base ligand precursor .
  • Sulfonamide intermediates : In radiosynthesis, 6-methoxypyridin-3-amine reacts with sulfonyl chlorides (e.g., 2-methylbenzene-1-sulfonyl chloride) in pyridine to form intermediates, followed by coupling with esters or amines .
    Key factors : Use of anhydrous solvents (e.g., dichloromethane), catalysts like triethylamine, and purification via column chromatography or recrystallization.

Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Level: Basic
Answer:
Structural elucidation requires:

  • 1H/13C NMR : To confirm aromatic proton environments and methoxy/fluorobenzyl substituents .
  • FTIR : Identifies functional groups (e.g., C=N in Schiff bases at ~1596 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks) .
  • HPLC : Assess purity (>98% for biological assays) .

How do computational models predict the antimicrobial mechanism of this compound?

Level: Advanced
Answer:

  • Molecular docking : The compound’s Schiff base derivatives show high binding affinity to bacterial proteins (e.g., E. coli DNA gyrase) via hydrogen bonding and hydrophobic interactions .
  • Conceptual DFT : Predicts global reactivity descriptors (e.g., electrophilicity index) to rationalize interactions with microbial targets .
  • ADMET profiling : Computational tools like SwissADME evaluate solubility and metabolic stability, guiding lead optimization .

How can researchers address contradictions in reported antimicrobial efficacy across studies?

Level: Advanced
Answer:
Discrepancies may arise from:

  • Strain variability : Bacillus subtilis vs. Klebsiella pneumoniae susceptibility due to cell wall differences .
  • Assay conditions : Broth microdilution (MIC) vs. agar diffusion methods affect compound diffusion rates .
  • Metal coordination : Cu(II) complexes enhance activity against Gram-negative strains via membrane disruption, unlike the free ligand .
    Recommendation : Standardize protocols (CLSI guidelines) and report MIC values with strain metadata.

What methodologies are used to design metal complexes with this compound as a ligand?

Level: Advanced
Answer:

  • Coordination chemistry : React the Schiff base ligand (e.g., N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine) with metal salts (CoCl₂, CuSO₄) in ethanol/water .
  • Characterization :
    • UV-Vis : Confirms d-d transitions in Co(II) complexes.
    • EPR : Determines geometry (e.g., octahedral vs. square planar for Cu(II)) .
  • Bioactivity screening : Compare free ligand vs. metal complexes in antimicrobial assays to assess synergy .

How is this compound utilized in radiosynthesis for positron emission tomography (PET) tracers?

Level: Advanced
Answer:

  • Radiolabeling : The amine group facilitates incorporation of isotopes like ¹¹C. For example, [¹¹C]EMPA, a PET tracer for orexin receptors, is synthesized via methylation of a precursor derived from 6-methoxypyridin-3-amine .
  • Key steps :
    • Precursor synthesis : O-desmethyl precursor preparation using sodium iodide and chlorotrimethylsilane .
    • Quality control : Radio-HPLC ensures radiochemical purity >95% .

What strategies improve the solubility or bioavailability of this compound?

Level: Advanced
Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without disrupting the pharmacophore .
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Level: Advanced
Answer:

  • Fluorine positioning : Compare 3-fluorobenzyl vs. 4-fluorobenzyl derivatives (e.g., 6-(3-fluorophenoxy)pyridin-3-amine) to assess steric/electronic effects on target binding .
  • Methoxy group : Removal reduces π-π stacking with aromatic residues in enzyme pockets, as shown in molecular dynamics simulations .
  • Heterocycle variation : Pyrimidine vs. pyridine cores alter solubility and kinase inhibition profiles .

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